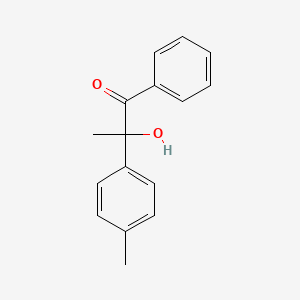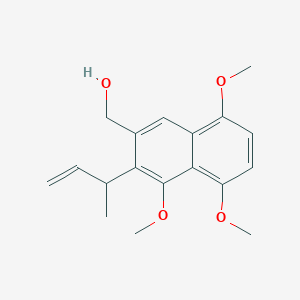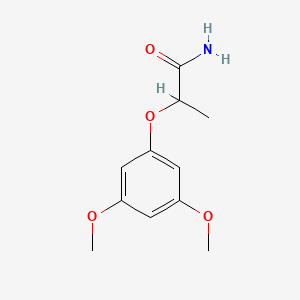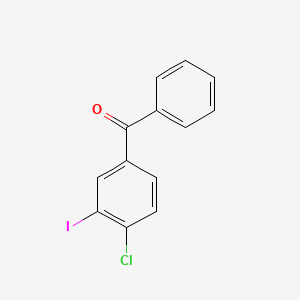
Benzene-1,3-dicarboxylic acid;4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,3-dicarboxylic acid;4-methylpyridine is a compound that consists of benzene-1,3-dicarboxylic acid and 4-methylpyridine. This compound is known for its unique structural properties, which include hydrogen bonding and π-π interactions. These interactions contribute to the formation of a laminar structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,3-dicarboxylic acid;4-methylpyridine involves the reaction between benzene-1,3-dicarboxylic acid and 4-methylpyridine. The components are linked by O-H…N hydrogen bonds, forming nearly planar clusters . The reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene-1,3-dicarboxylic acid;4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Benzene-1,3-dicarboxylic acid;4-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of supramolecular architectures and metal-organic frameworks.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes or pathways.
Industry: The compound is used in the development of advanced materials with unique structural properties.
Mécanisme D'action
The mechanism of action of benzene-1,3-dicarboxylic acid;4-methylpyridine involves its ability to form hydrogen bonds and π-π interactions. These interactions contribute to its stability and reactivity. The compound can interact with various molecular targets, including enzymes and receptors, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,4-dicarboxylic acid: Similar in structure but with different positional isomers.
4-Methylpyridine: Shares the pyridine ring but lacks the benzene-1,3-dicarboxylic acid component.
Uniqueness
Benzene-1,3-dicarboxylic acid;4-methylpyridine is unique due to its specific combination of benzene-1,3-dicarboxylic acid and 4-methylpyridine, which results in distinct hydrogen bonding and π-π interactions. These properties make it valuable in the design of supramolecular structures and advanced materials .
Propriétés
Numéro CAS |
874817-82-0 |
|---|---|
Formule moléculaire |
C20H20N2O4 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
benzene-1,3-dicarboxylic acid;4-methylpyridine |
InChI |
InChI=1S/C8H6O4.2C6H7N/c9-7(10)5-2-1-3-6(4-5)8(11)12;2*1-6-2-4-7-5-3-6/h1-4H,(H,9,10)(H,11,12);2*2-5H,1H3 |
Clé InChI |
HHIPTRURBBXXNM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=NC=C1.CC1=CC=NC=C1.C1=CC(=CC(=C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Formyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14186753.png)

![(6-Chloro-1H-indol-3-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14186761.png)





![Methanone, bis[4-(4-methoxyphenyl)-1H-pyrrol-3-yl]-](/img/structure/B14186807.png)
![4,4'-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile)](/img/structure/B14186812.png)

![4-[2-(2,4-Dinitrophenyl)ethenyl]benzonitrile](/img/structure/B14186824.png)

